IMPDH Inhibition: Active Metabolite vs. Prodrug
Ribavirin 5'-monophosphate (the active anionic moiety of the dilithium salt) directly inhibits IMPDH as a competitive inhibitor with a reported Ki of 270 nM, whereas the parent nucleoside ribavirin shows no direct IMPDH inhibitory activity without prior intracellular phosphorylation [1][2]. This represents a functional on/off differential—ribavirin is inactive against isolated IMPDH in cell-free enzymatic assays, while the monophosphate form enables direct target engagement without reliance on cellular kinase activity [3].
| Evidence Dimension | IMPDH inhibition Ki (competitive inhibition constant) |
|---|---|
| Target Compound Data | Ki = 270 nM (reported value for ribavirin 5'-monophosphate) [1][2] |
| Comparator Or Baseline | Ribavirin: no direct IMPDH inhibition; requires intracellular phosphorylation to monophosphate form |
| Quantified Difference | Functional binary difference: direct inhibitor vs. inactive prodrug in cell-free systems |
| Conditions | Cell-free enzymatic assay; purified IMPDH; competitive inhibition vs. IMP |
Why This Matters
For cell-free enzymatic screening or structural biology studies of IMPDH-inhibitor interactions, the monophosphate form is essential; ribavirin cannot substitute.
- [1] Bertin Bioreagent (Cayman Chemical). Ribavirin 5′-monophosphate (lithium salt) Technical Datasheet. Ki = 270 nM. CAT N°: 21821. View Source
- [2] GLPBIO. Ribavirin 5'-monophosphate (lithium salt) Product Page. Ki = 270 nM. View Source
- [3] Robins RK, et al. The importance of IMP dehydrogenase inhibition in the broad spectrum antiviral activity of ribavirin and selenazofurin. Adv Enzyme Regul. 1985;24:29-43. PMID: 2872781. View Source
